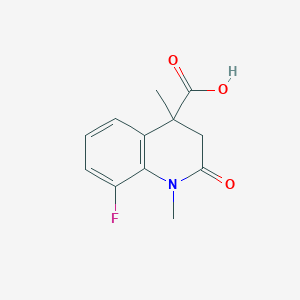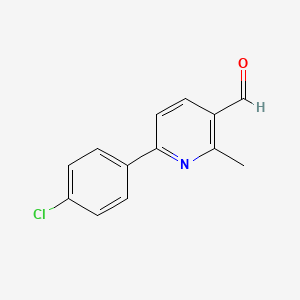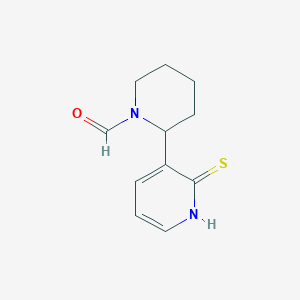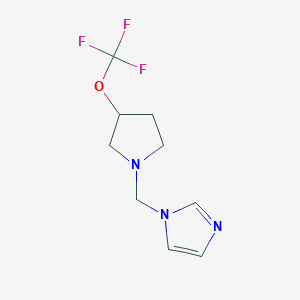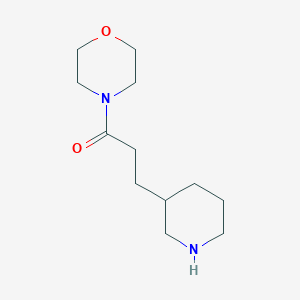
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-chloro-5-méthyl-1H-pyrazol-1-yl)acétamide est un composé organique hétérocyclique qui comporte un cycle pyrazole substitué par un groupe chloro et méthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-chloro-5-méthyl-1H-pyrazol-1-yl)acétamide implique généralement la réaction du 4-chloro-5-méthyl-1H-pyrazole avec le chlorure de chloroacétyle en présence d’une base comme la triéthylamine. La réaction est réalisée dans un solvant tel que le dichlorométhane sous un bain de glace pour contrôler la température .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer des conditions de réaction constantes et une production efficace .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-chloro-5-méthyl-1H-pyrazol-1-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d’amines.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l’azoture de sodium ou la thiourée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés en fonction du nucléophile .
Applications de la recherche scientifique
Le 2-(4-chloro-5-méthyl-1H-pyrazol-1-yl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Il sert d’intermédiaire dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est utilisé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs.
Industrie : Il est utilisé dans la production d’agrochimiques et de produits pharmaceutiques.
Applications De Recherche Scientifique
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 2-(4-chloro-5-méthyl-1H-pyrazol-1-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu’antagoniste du récepteur aux androgènes, il se lie au récepteur aux androgènes, bloquant la liaison des androgènes et inhibant l’activité du récepteur. Cela peut entraîner une réduction de la prolifération des cellules cancéreuses dépendantes des androgènes .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(5-méthyl-1H-pyrazol-1-yl)acétamide : Il n’a pas le substituant chloro, ce qui peut affecter son activité biologique.
4-chloro-1H-pyrazole : Structure similaire, mais il n’a pas le groupe acétamide, ce qui conduit à une réactivité et des applications différentes.
Unicité
Le 2-(4-chloro-5-méthyl-1H-pyrazol-1-yl)acétamide est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de groupes chloro et méthyle sur le cycle pyrazole, ainsi que la fonctionnalité acétamide, en fait un intermédiaire polyvalent pour d’autres modifications chimiques .
Propriétés
Formule moléculaire |
C6H8ClN3O |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
2-(4-chloro-5-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8ClN3O/c1-4-5(7)2-9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,8,11) |
Clé InChI |
CCTQDMOCOSOTGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


